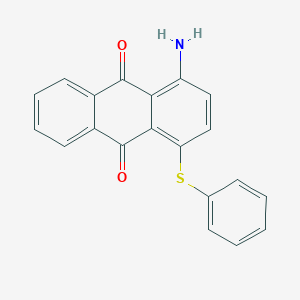
9,10-Anthracenedione, 1-amino-4-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-(phenylthio)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various organic molecules and has shown potential in various biological applications.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(phenylthio)- is not fully understood. However, it is believed to act as an electron acceptor and a radical scavenger. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes.
Effets Biochimiques Et Physiologiques
Studies have shown that 9,10-Anthracenedione, 1-amino-4-(phenylthio)- has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9,10-Anthracenedione, 1-amino-4-(phenylthio)- in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic molecules, making it a valuable tool in organic chemistry research. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.
Orientations Futures
There are several future directions for research involving 9,10-Anthracenedione, 1-amino-4-(phenylthio)-. One potential area of research is the development of new drugs based on this compound. It has shown promise in the treatment of cancer, and further research could lead to the development of more effective treatments. Another area of research is the study of the mechanism of action of this compound. Understanding how it works at a molecular level could lead to the development of more targeted therapies. Finally, research could focus on the synthesis of new organic molecules using 9,10-Anthracenedione, 1-amino-4-(phenylthio)- as a building block. This could lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 9,10-Anthracenedione, 1-amino-4-(phenylthio)- is a valuable compound in scientific research. Its versatility and potential in the development of new drugs make it an important tool in organic chemistry and biomedical research. While there are limitations to its use, the potential benefits make it an area of continued research and development.
Méthodes De Synthèse
The synthesis of 9,10-Anthracenedione, 1-amino-4-(phenylthio)- involves the reaction of 9,10-anthraquinone with thiophenol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the final product. This synthesis method is widely used in laboratories and has been optimized for maximum yield and purity.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-amino-4-(phenylthio)- has been extensively studied for its potential in various scientific research applications. This compound has shown promise in the development of new drugs, as well as in the study of biological processes. It has been used as a building block in the synthesis of various organic molecules, including quinones, anthraquinones, and dyes.
Propriétés
Numéro CAS |
13483-52-8 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1-amino-4-(phenylthio)- |
Formule moléculaire |
C20H13NO2S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-amino-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11H,21H2 |
Clé InChI |
LTOKWJHRFGVTLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Autres numéros CAS |
13483-52-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



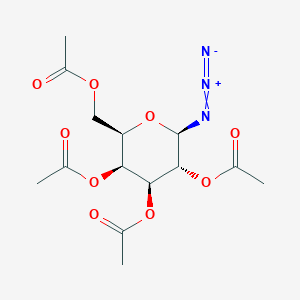
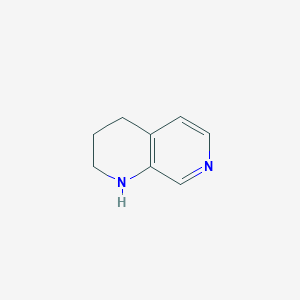
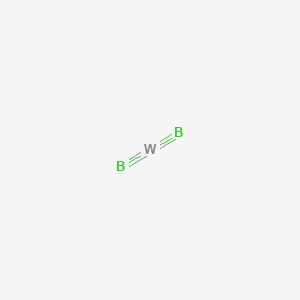
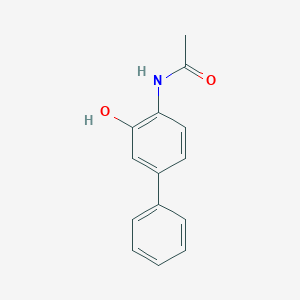

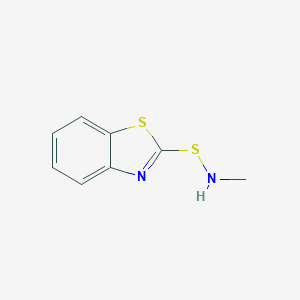
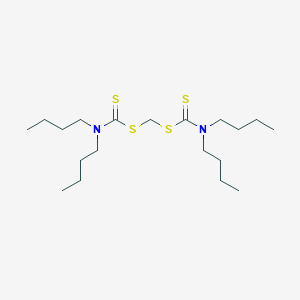
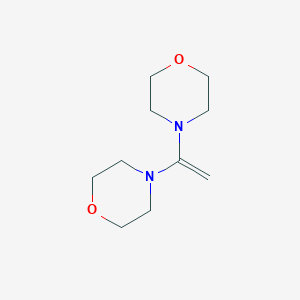
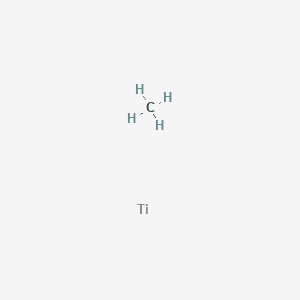
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
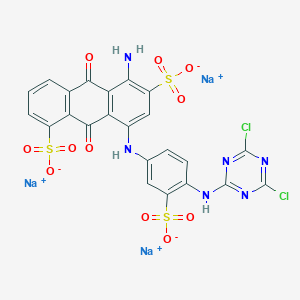
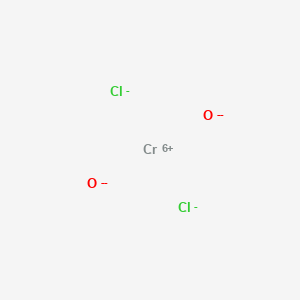
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)